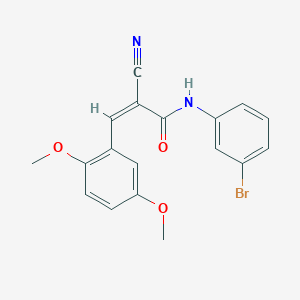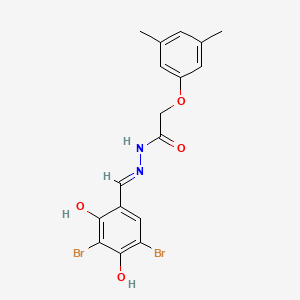![molecular formula C16H17N3O4 B6125786 N-[4-(acetylamino)-2,5-dimethoxyphenyl]nicotinamide](/img/structure/B6125786.png)
N-[4-(acetylamino)-2,5-dimethoxyphenyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(acetylamino)-2,5-dimethoxyphenyl]nicotinamide, commonly known as 'CINPA1,' is a small molecule inhibitor that targets the SIRT2 enzyme. SIRT2 is a member of the sirtuin family of NAD+-dependent deacetylases, which play a crucial role in the regulation of diverse cellular processes, including gene expression, metabolism, and cell survival. CINPA1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.
Mechanism of Action
CINPA1 exerts its inhibitory effect on SIRT2 by binding to a specific pocket in the enzyme's catalytic domain, which is essential for its deacetylase activity. This binding leads to a conformational change in the enzyme, which prevents its interaction with its substrate proteins, leading to their accumulation and subsequent cellular effects.
Biochemical and Physiological Effects
CINPA1 has been shown to induce various cellular effects, depending on the cell type and context. In cancer cells, CINPA1 induces cell cycle arrest and apoptosis by regulating the expression of various cell cycle and apoptosis-related proteins. In neuronal cells, CINPA1 protects against neurotoxicity by reducing oxidative stress and inflammation. In metabolic tissues, CINPA1 improves insulin sensitivity and glucose tolerance by regulating glucose and lipid metabolism.
Advantages and Limitations for Lab Experiments
CINPA1 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified in large quantities. It has high potency and selectivity for SIRT2, making it a valuable tool for studying the role of SIRT2 in various cellular processes. However, CINPA1 also has some limitations. It is not a specific inhibitor of SIRT2, as it can also inhibit other sirtuin family members at high concentrations. It also has poor solubility in aqueous solutions, which can limit its use in some experimental settings.
Future Directions
Several future directions can be pursued to further explore the potential therapeutic applications of CINPA1. One direction is to develop more potent and selective inhibitors of SIRT2, which can overcome the limitations of CINPA1. Another direction is to investigate the role of SIRT2 in other diseases, such as cardiovascular diseases and infectious diseases. Finally, the development of CINPA1 derivatives with improved pharmacokinetic properties can enhance its therapeutic potential in vivo.
Synthesis Methods
The synthesis of CINPA1 involves a multi-step process, starting from commercially available starting materials. The first step involves the protection of the amino group of nicotinamide, followed by the alkylation of the protected nicotinamide with 4-(acetylamino)-2,5-dimethoxybenzyl chloride. The resulting intermediate is then deprotected to yield CINPA1 in high yield and purity.
Scientific Research Applications
CINPA1 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, SIRT2 has been shown to play a critical role in the regulation of cell cycle progression and DNA damage response. CINPA1 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma, by inducing cell cycle arrest and apoptosis.
In neurodegenerative disorders, SIRT2 has been implicated in the regulation of neuroinflammation and oxidative stress. CINPA1 has been shown to protect against neurotoxicity induced by various insults, including oxidative stress, glutamate toxicity, and beta-amyloid toxicity.
In metabolic syndromes, SIRT2 has been shown to regulate glucose and lipid metabolism. CINPA1 has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and type 2 diabetes.
properties
IUPAC Name |
N-(4-acetamido-2,5-dimethoxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-10(20)18-12-7-15(23-3)13(8-14(12)22-2)19-16(21)11-5-4-6-17-9-11/h4-9H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYBSEGEDBEUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1OC)NC(=O)C2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-[4-(Acetylamino)-2,5-dimethoxyphenyl]nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthalenesulfonohydrazide](/img/structure/B6125705.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6125713.png)
![3-(4-chlorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6125719.png)

![3-{5-[(4-methylphenyl)amino]-6-oxo-6H-anthra[1,9-cd]isoxazol-3-yl}-2,4-pentanedione](/img/structure/B6125738.png)
![methyl 4-{[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B6125746.png)
![N-benzyl-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6125754.png)
![2-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-(cyclohexylmethyl)-2-piperazinyl]ethanol](/img/structure/B6125759.png)
![2-[(5-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6125762.png)
![2-[(2-fluorobenzyl)thio]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6125777.png)

![2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6125793.png)

![6-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B6125806.png)